Cas no 1806581-01-0 (2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one)

2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one is a brominated aromatic ketone compound featuring both bromomethyl and mercapto functional groups, making it a versatile intermediate in organic synthesis. Its reactive bromine and thiol moieties enable selective modifications, particularly in the construction of complex heterocyclic frameworks or as a precursor for pharmaceuticals and agrochemicals. The presence of dual electrophilic sites (bromine substituents) and a nucleophilic thiol group allows for diverse reactivity, facilitating cross-coupling and nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for the development of sulfur-containing bioactive molecules. Careful handling is required due to its potential sensitivity to moisture and light.
2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one structure
1806581-01-0 structure
Product name:2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one
CAS No:1806581-01-0
MF:C10H10Br2OS
MW:338.05880022049
CID:4975480

2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one
    • Inchi: 1S/C10H10Br2OS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3
    • InChI Key: VSGMUNXWCZXTGY-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C(=CC=CC=1CBr)S)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • XLogP3: 3.5
  • Topological Polar Surface Area: 18.1

2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013018911-250mg
2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one
1806581-01-0 97%
250mg
494.40 USD 2021-06-25
Alichem
A013018911-1g
2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one
1806581-01-0 97%
1g
1,504.90 USD 2021-06-25
Alichem
A013018911-500mg
2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one
1806581-01-0 97%
500mg
831.30 USD 2021-06-25

Additional information on 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one

2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one: A Comprehensive Overview

The compound with CAS No. 1806581-01-0, known as 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom at the second position of the propanone chain and a substituted phenyl group with additional functional groups. The phenyl ring is further substituted with a bromomethyl group and a mercapto group, making this molecule highly versatile in terms of reactivity and functionality.

Recent studies have highlighted the importance of such compounds in the field of organic synthesis, particularly in the development of bioactive molecules. The presence of multiple functional groups, such as the ketone, bromine, and mercapto groups, provides ample opportunities for further chemical modifications. For instance, the ketone group can undergo various condensation reactions, while the mercapto group can participate in thiol-based chemistry, offering a wide range of applications in drug design and material science.

One of the most notable aspects of 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one is its potential as an intermediate in the synthesis of more complex molecules. Researchers have demonstrated that this compound can serve as a building block for constructing heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals. The bromine atoms present in the molecule can act as leaving groups, facilitating substitution reactions that are crucial in forming new chemical bonds.

In addition to its synthetic applications, this compound has shown promise in catalytic processes. The combination of electron-withdrawing groups like bromine and the ketone creates a highly polarized environment within the molecule, making it an effective substrate for enantioselective catalysis. Recent advancements in asymmetric catalysis have leveraged such compounds to produce chiral intermediates with high enantiomeric excess, which are essential for developing enantioselective drugs.

The mercapto group on the phenyl ring adds another layer of functionality to this compound. Thiols are known for their ability to form disulfide bonds under oxidative conditions, which has implications in both biochemistry and materials science. For example, this property can be exploited in the development of thiol-based adhesives or coatings that exhibit superior adhesion properties under specific environmental conditions.

From an environmental perspective, understanding the degradation pathways of 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one is crucial for assessing its potential impact on ecosystems. Recent studies have focused on enzymatic degradation mechanisms, particularly those involving sulfur-containing functional groups. These studies have provided insights into how such compounds can be metabolized by microorganisms, offering potential strategies for bioremediation.

In terms of industrial applications, this compound's stability under various reaction conditions makes it a valuable precursor in organic synthesis. Its ability to undergo multiple transformations without decomposing makes it ideal for large-scale production processes. Furthermore, its compatibility with modern analytical techniques ensures that it can be accurately characterized using methods like NMR spectroscopy and mass spectrometry.

Looking ahead, ongoing research continues to uncover new applications for 2-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-1-one across diverse fields. Its role as a versatile building block in medicinal chemistry is particularly promising, with ongoing investigations into its potential as an anti-inflammatory or anticancer agent. By leveraging its unique chemical properties and functional groups, scientists are paving the way for innovative solutions in drug discovery and material innovation.

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